![molecular formula C20H29NO3 B1327316 Ethyl 8-[2-(azetidinomethyl)phenyl]-8-oxooctanoate CAS No. 898755-64-1](/img/structure/B1327316.png)

Ethyl 8-[2-(azetidinomethyl)phenyl]-8-oxooctanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound Ethyl 8-[2-(azetidinomethyl)phenyl]-8-oxooctanoate is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their biological activities . These derivatives contain a bicyclic ring system and a phenyl group, which could be structurally related to the azetidinomethyl phenyl group in the compound of interest. Additionally, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate involves a phenyl group and a carboxylate ester, which are also present in the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from various precursors. For example, the derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate . The synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was achieved by reacting ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate with phenylhydrazine hydrochloride . These methods could potentially be adapted to synthesize Ethyl 8-[2-(azetidinomethyl)phenyl]-8-oxooctanoate by choosing appropriate starting materials and reaction conditions.

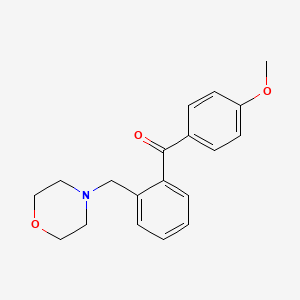

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For instance, the structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was confirmed by single crystal X-ray diffraction studies, which also revealed intramolecular hydrogen bonds contributing to structural stability . Similar techniques could be employed to analyze the molecular structure of Ethyl 8-[2-(azetidinomethyl)phenyl]-8-oxooctanoate, including NMR and mass spectral analysis to elucidate its chemical structure.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of Ethyl 8-[2-(azetidinomethyl)phenyl]-8-oxooctanoate. However, the synthesis of related compounds involves reactions such as oxidative cyclization and the formation of hydrazones , . These reactions are indicative of the types of chemical transformations that might be relevant for the synthesis and further functionalization of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 8-[2-(azetidinomethyl)phenyl]-8-oxooctanoate are not discussed in the provided papers. However, the antimicrobial activity of related compounds has been evaluated, with some showing potent to moderate activity , . These studies suggest that the compound of interest may also possess biological activities worth investigating. The physical properties such as solubility, melting point, and stability could be inferred based on the known properties of structurally similar compounds.

科学的研究の応用

Antimalarial Activities

Ethyl 8-[2-(azetidinomethyl)phenyl]-8-oxooctanoate and its derivatives have been studied for their antimalarial activities. Derivatives with varying side chains demonstrated in vitro activity against P. falciparum, highlighting their potential in antimalarial research (Nongpanga et al., 2003).

Bicyclic β-lactam Synthesis

This compound has been utilized in the synthesis of bicyclic β-lactam carboxylic esters, an important class of compounds in medicinal chemistry. The tandem Ireland-Claisen rearrangement ring-closing alkene metathesis has been employed in this context (Barrett et al., 2000).

Asymmetric Synthesis Catalysts

Derivatives of ethyl 8-[2-(azetidinomethyl)phenyl]-8-oxooctanoate have been prepared as catalysts for asymmetric synthesis. These compounds originate from D-glucal and are also used as starting compounds for the syntheses of other bidentate ligands (Iovel' et al., 2000).

Preparation of β-keto Esters

The compound has been applied in the preparation of ethyl (R)-5-methyl-3-oxooctanoate, a β-keto ester. A new and efficient method involving the direct conversion of N-acyl oxazolidinones to β-keto esters has been demonstrated (Magano et al., 2008).

Antimicrobial Activity

Compounds derived from ethyl 8-[2-(azetidinomethyl)phenyl]-8-oxooctanoate have been explored for their antimicrobial activity. These include various substituted imidazolines and perimidines showing promising results against bacteria and fungi (Farghaly et al., 2014).

Chiral Precursor Synthesis

This compound is also involved in the synthesis of chiral precursors like ethyl (S)-8-chloro-6-hydroxyoctanoate, used in the synthesis of (R)-α-lipoic acid (Chen et al., 2014).

Catalytic Asymmetric Hydrogenation

Ethyl 8-[2-(azetidinomethyl)phenyl]-8-oxooctanoate has been used in catalytic asymmetric hydrogenation studies, showcasing its utility in producing enantiomerically pure compounds (Rimoldi et al., 2011).

Antibacterial Surfaces Design

Electrochemical deposition using ethyl acrylate derivatives, including this compound, has been studied for creating antibacterial surfaces. This research opens avenues for medical device coatings and health care applications (Voccia et al., 2006).

Safety and Hazards

For safety and hazards related to Ethyl 8-[2-(azetidinomethyl)phenyl]-8-oxooctanoate, it is recommended to refer to its Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains important information about its potential hazards, safe handling procedures, and emergency response measures.

特性

IUPAC Name |

ethyl 8-[2-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO3/c1-2-24-20(23)13-6-4-3-5-12-19(22)18-11-8-7-10-17(18)16-21-14-9-15-21/h7-8,10-11H,2-6,9,12-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJMTGLLNBJEKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1CN2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643741 |

Source

|

| Record name | Ethyl 8-{2-[(azetidin-1-yl)methyl]phenyl}-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-[2-(azetidinomethyl)phenyl]-8-oxooctanoate | |

CAS RN |

898755-64-1 |

Source

|

| Record name | Ethyl 8-{2-[(azetidin-1-yl)methyl]phenyl}-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[2-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327253.png)